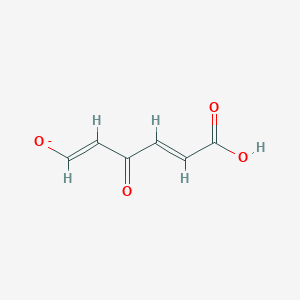
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate is a 6-oxo monocarboxylic acid anion that is the conjugate base of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate is a 6-oxo monocarboxylic acid anion with the molecular formula C6H6O4. It is the conjugate base of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid. The compound features a conjugated diene system that contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and metabolic processes .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various studies. It may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation .
Potential in Cancer Therapy
Preliminary studies suggest that this compound could have anticancer properties. Its ability to induce apoptosis in cancer cells has been explored, indicating its potential as a therapeutic agent in oncology .
Metabolic Pathways
This compound plays a role as an intermediate in various metabolic pathways. For instance, it has been identified as a key intermediate in the degradation of biphenyl compounds by specific bacterial strains. This highlights its importance in bioremediation and environmental microbiology .
Biosynthesis of Secondary Metabolites
In plant systems, this compound may be involved in the biosynthesis of secondary metabolites that have significant pharmacological effects. Research on echinacea species has shown that derivatives of this compound can enhance the production of bioactive compounds with health benefits .
Food Preservation
Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its effectiveness against spoilage organisms makes it a valuable additive in the food industry .
Chemical Synthesis
The compound serves as a building block in organic synthesis. It can be used to produce various derivatives that are useful in pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can yield compounds with enhanced biological activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated inhibition of bacterial growth at low concentrations of this compound. |
| Study 2 | Anti-inflammatory Properties | Showed reduction in inflammatory markers in vitro upon treatment with the compound. |
| Study 3 | Cancer Cell Apoptosis | Indicated potential for inducing apoptosis in specific cancer cell lines through mitochondrial pathways. |
| Study 4 | Environmental Microbiology | Identified as an intermediate in the microbial degradation of biphenyls by Dyella ginsengisoli LA‐4 strain. |
Propiedades
Fórmula molecular |
C6H5O4- |
|---|---|
Peso molecular |
141.1 g/mol |
Nombre IUPAC |
(1E,4E)-6-hydroxy-3,6-dioxohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C6H6O4/c7-4-3-5(8)1-2-6(9)10/h1-4,7H,(H,9,10)/p-1/b2-1+,4-3+ |
Clave InChI |
RJJITLLPAKUQGB-MVJNYCIBSA-M |
SMILES isomérico |
C(=C/C(=O)O)\C(=O)/C=C/[O-] |
SMILES canónico |
C(=CC(=O)O)C(=O)C=C[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















